Cas no 17651-38-6 (5-phenylpent-4-ene-1-thiol)

5-phenylpent-4-ene-1-thiol 化学的及び物理的性質
名前と識別子
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- 5-phenylpent-4-ene-1-thiol
- EN300-1860605
- SCHEMBL10961972
- 17651-38-6
-
- インチ: 1S/C11H14S/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9,12H,2,6,10H2/b9-5+
- InChIKey: DPLZVXKVYJCBJS-WEVVVXLNSA-N
- SMILES: SCCC/C=C/C1C=CC=CC=1
計算された属性
- 精确分子量: 178.08162162g/mol
- 同位素质量: 178.08162162g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 12
- 回転可能化学結合数: 4
- 複雑さ: 123
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 3.5
- トポロジー分子極性表面積: 1Ų
5-phenylpent-4-ene-1-thiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1860605-0.05g |
5-phenylpent-4-ene-1-thiol |
17651-38-6 | 0.05g |
$768.0 | 2023-09-18 | ||
Enamine | EN300-1860605-2.5g |
5-phenylpent-4-ene-1-thiol |
17651-38-6 | 2.5g |
$1791.0 | 2023-09-18 | ||
Enamine | EN300-1860605-5.0g |
5-phenylpent-4-ene-1-thiol |
17651-38-6 | 5g |
$2650.0 | 2023-06-03 | ||
Enamine | EN300-1860605-1.0g |
5-phenylpent-4-ene-1-thiol |
17651-38-6 | 1g |
$914.0 | 2023-06-03 | ||
Enamine | EN300-1860605-0.5g |
5-phenylpent-4-ene-1-thiol |
17651-38-6 | 0.5g |
$877.0 | 2023-09-18 | ||
Enamine | EN300-1860605-10g |
5-phenylpent-4-ene-1-thiol |
17651-38-6 | 10g |
$3929.0 | 2023-09-18 | ||
Enamine | EN300-1860605-0.1g |
5-phenylpent-4-ene-1-thiol |
17651-38-6 | 0.1g |
$804.0 | 2023-09-18 | ||
Enamine | EN300-1860605-0.25g |
5-phenylpent-4-ene-1-thiol |
17651-38-6 | 0.25g |
$840.0 | 2023-09-18 | ||
Enamine | EN300-1860605-10.0g |
5-phenylpent-4-ene-1-thiol |
17651-38-6 | 10g |
$3929.0 | 2023-06-03 | ||
Enamine | EN300-1860605-1g |
5-phenylpent-4-ene-1-thiol |
17651-38-6 | 1g |
$914.0 | 2023-09-18 |
5-phenylpent-4-ene-1-thiol 関連文献
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
5-phenylpent-4-ene-1-thiolに関する追加情報
5-Phenylpent-4-ene-1-thiol (CAS No. 17651-38-6): A Versatile Sulfur-Containing Compound in Modern Chemistry
5-Phenylpent-4-ene-1-thiol (CAS No. 17651-38-6) is an organosulfur compound with a unique structure combining a phenyl group, a pentene backbone, and a thiol functional group. This compound has garnered significant attention in recent years due to its potential applications in flavor chemistry, material science, and pharmaceutical intermediates. Its molecular formula, C11H12S, highlights its compact yet reactive nature, making it a valuable building block for synthetic chemists.
The thiol group (-SH) in 5-phenylpent-4-ene-1-thiol is particularly noteworthy, as it contributes to the compound's ability to form strong bonds with metals and other organic molecules. This property is exploited in catalysis and surface modification, where sulfur-containing compounds play a pivotal role. Researchers are increasingly exploring its use in green chemistry initiatives, aligning with the global push for sustainable and eco-friendly synthetic methods.
In the realm of flavor and fragrance, 5-phenylpent-4-ene-1-thiol is studied for its potential to contribute to complex aroma profiles. Its structure suggests it could mimic or enhance natural flavors, a topic of high interest in the food and beverage industry. Consumers today are more curious than ever about "clean label" ingredients and "natural flavor enhancers," making this compound a subject of ongoing research.
From a synthetic chemistry perspective, the CAS No. 17651-38-6 compound offers versatility. Its double bond and thiol group allow for diverse reactions, including Michael additions, thiol-ene click chemistry, and polymer functionalization. These reactions are critical in developing advanced materials, such as self-healing polymers and bio-compatible coatings, which are trending topics in material science forums and academic discussions.
The compound's stability and reactivity balance also make it a candidate for drug discovery. While not a drug itself, 5-phenylpent-4-ene-1-thiol can serve as a precursor or intermediate in synthesizing more complex molecules. This aligns with the pharmaceutical industry's focus on high-efficiency synthesis and cost-effective production, two frequently searched terms in AI-driven chemical databases.
Safety and handling of 5-phenylpent-4-ene-1-thiol are often discussed in research papers. Although it is not classified as hazardous under standard regulations, proper storage away from oxidizers is recommended due to the thiol group's reactivity. This precautionary note resonates with laboratories prioritizing chemical safety protocols and risk mitigation, topics frequently queried in search engines by professionals.
In summary, 5-phenylpent-4-ene-1-thiol (CAS No. 17651-38-6) is a multifaceted compound with growing relevance across industries. Its applications in flavor science, material engineering, and pharmaceutical research underscore its importance. As the scientific community continues to explore sustainable and innovative chemistry, compounds like this will remain at the forefront of discovery.
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